![molecular formula C22H22ClN3O4S B2778326 N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-77-2](/img/no-structure.png)
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on quinazoline derivatives often focuses on their synthesis and chemical reactivity. For instance, studies on the reactions of anthranilamide with isocyanates demonstrate the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, highlighting the versatility of quinazoline chemistry in generating various biologically active molecules (Chern et al., 1988).
Antimicrobial Activity
Quinazolinone derivatives have been explored for their antimicrobial properties. Patel et al. (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and screened them for antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).
Anti-Inflammatory and Cytotoxic Effects
Some derivatives are investigated for their anti-inflammatory and cytotoxic effects, indicating their potential in treating inflammation and cancer. Al-Salahi et al. (2013) evaluated the cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines, identifying compounds with promising therapeutic effects (Al-Salahi et al., 2013).
Drug Design and Biological Activity
Quinazoline derivatives are also significant in drug design, particularly as enzyme inhibitors and receptor antagonists. For example, research into farnesyl protein transferase inhibitors has led to the development of potent agents for in vivo inhibition, showcasing the role of quinazoline derivatives in targeting specific proteins involved in disease processes (Angibaud et al., 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 2-chlorobenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine. This intermediate is then reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline", "hexanoyl chloride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in dichloromethane with triethylamine as a base to form 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine.", "Step 2: 2-chloro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)benzylamine is reacted with 2-amino-5,6-dihydro-8-oxo-6-sulfanylidene-1,3-dioxolo[4,5-g]quinazoline in ethanol to form N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
Número CAS |
688053-77-2 |
Fórmula molecular |
C22H22ClN3O4S |
Peso molecular |
459.95 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H22ClN3O4S/c23-16-7-4-3-6-14(16)12-24-20(27)8-2-1-5-9-26-21(28)15-10-18-19(30-13-29-18)11-17(15)25-22(26)31/h3-4,6-7,10-11H,1-2,5,8-9,12-13H2,(H,24,27)(H,25,31) |
Clave InChI |
CRCXLQSIYYFYSM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=C4Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



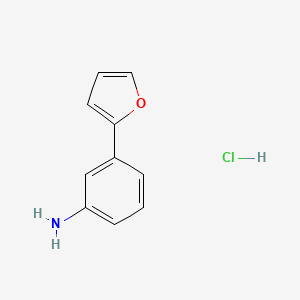
![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)

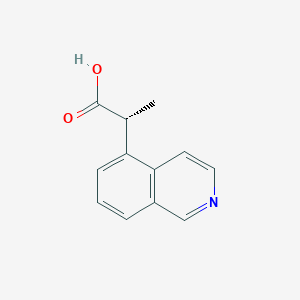

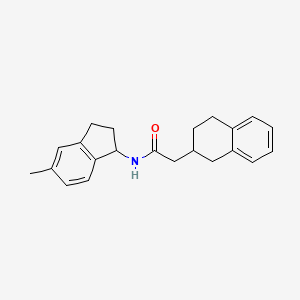
![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)
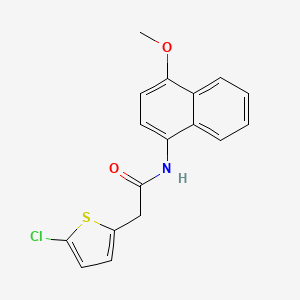
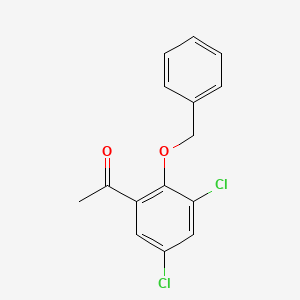
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2778261.png)
![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)
![(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2778263.png)
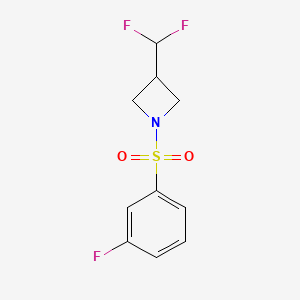
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2778266.png)